5-Piperonylidene-2-thiohydantoin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28824-65-9 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17)/b7-3+ |
InChI Key |
PKAJHHBFVYAMMP-XVNBXDOJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=S)N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3 |
solubility |
1.5 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Piperonylidene 2 Thiohydantoin
Established Synthetic Routes for 5-Piperonylidene-2-thiohydantoin and Related Arylidene Derivatives
The preparation of this compound and its analogs primarily relies on condensation reactions at the C-5 position of the 2-thiohydantoin (B1682308) core. jchemrev.com This position acts as a nucleophilic center, readily reacting with various aldehydes. jchemrev.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone for the synthesis of 5-arylidene-2-thiohydantoin derivatives. sioc-journal.cnbibliotekanauki.pl This reaction involves the condensation of 2-thiohydantoin with an appropriate aldehyde, such as piperonal (B3395001), to yield the target compound. bibliotekanauki.pl The reaction is typically carried out in the presence of a base and a suitable solvent.
For instance, the condensation of 2-thiohydantoin with various aromatic aldehydes can be achieved by refluxing in acetic acid with anhydrous sodium acetate (B1210297) or in toluene (B28343) with ammonium (B1175870) acetate. bibliotekanauki.pl A study on DNA-compatible Knoevenagel condensation optimized the reaction conditions for synthesizing 5-arylidene thiohydantoin derivatives, highlighting the broad substrate tolerance with moderate to excellent conversions (50%~98%). sioc-journal.cn The optimized conditions involved reacting DNA-conjugated thiohydantoin with an aldehyde in the presence of pyrrolidine (B122466) in a DMSO/water mixture at 60 °C for one hour. sioc-journal.cn
The reaction mechanism generally involves the deprotonation of the active methylene (B1212753) group at the C-5 position of the thiohydantoin ring, followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration. nih.gov
Table 1: Examples of Knoevenagel Condensation for Arylidene Thiohydantoin Synthesis
| Aldehyde Reactant | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | Anhydrous Sodium Acetate | Acetic Acid | Reflux | 5-Arylidene-2-thiohydantoins | Not Specified | bibliotekanauki.pl |
| Aromatic Aldehydes | Ammonium Acetate | Toluene | Reflux | 5-Arylidene-2-thiohydantoins | Not Specified | bibliotekanauki.pl |
| DNA-conjugated Aldehydes | Pyrrolidine | DMSO/Water | 60 °C, 1 hour | DNA-conjugated 5-Arylidene Thiohydantoins | 50-98% | sioc-journal.cn |
| Aromatic Aldehydes | Glycine | Not Specified (Microwave) | Microwave Irradiation | 5-Benzylidene-2-thioxothiazolidin-4-ones | Good | researchgate.net |
| Aromatic Aldehydes | Baker's Yeast | Ethanol | Room Temperature | 5-Arylidene-2,4-thiazolidinediones | Good | researchgate.net |
| p-Methoxybenzaldehyde | Acetic Acid, Pyrrolidine | Not Specified | Not Specified | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 98% | mdpi.com |
Multi-Component Reactions for Thiohydantoin Core Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the thiohydantoin core. jchemrev.comacs.org These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. beilstein-journals.org
One notable example is the one-pot, three-component condensation of aldehydes, isothiocyanate derivatives, and sarcosine (B1681465) to directly yield 3-substituted 5-arylidene-1-methyl-2-thiohydantoins. semanticscholar.org Another approach involves a one-pot reaction of benzils, urea (B33335) or thiourea (B124793) derivatives, and a strong base under grinding conditions, which provides excellent yields with short reaction times and a simple workup. scirp.org
A modified Bucherer-Bergs reaction, a four-component reaction, has also been adapted for the synthesis of 5,5'-disubstituted hydantoins, which can then be converted to their thiohydantoin analogs. jchemrev.comresearchgate.net This method utilizes a nitrile compound as a starting material instead of a ketone. jchemrev.com
Microwave-Assisted Synthesis Strategies
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thiohydantoin derivatives, significantly reducing reaction times from hours to minutes. youngin.com This technique has been successfully applied to various synthetic steps, including the condensation of thiourea with α-amino acids to produce 2-thiohydantoins and the Knoevenagel condensation for preparing 5-arylidene derivatives. jchemrev.comrsc.org
For example, a microwave-assisted, solvent-free condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a mediator yields 1,5-disubstituted hydantoins/thiohydantoins in high yields (81-95%) within 2.5-3.5 minutes. organic-chemistry.org Similarly, a two-step microwave-assisted procedure for synthesizing 5,5-diphenyl-2-thiohydantoin (B181291) from benzil (B1666583) and thiourea resulted in a high total yield of 87.4%. The synthesis of 3-substituted 5-arylidene-1-methyl-2-thiohydantoins has also been efficiently achieved using microwave irradiation for both the initial thiohydantoin formation and the subsequent Knoevenagel condensation. semanticscholar.org
Green Chemistry Considerations in Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for thiohydantoin derivatives. ijrpr.comscirp.org Green chemistry approaches focus on using non-hazardous solvents, recyclable catalysts, and energy-efficient processes like microwave irradiation and solvent-free reactions. scirp.orgorganic-chemistry.org
The use of water as a solvent and grinding techniques for solid-phase synthesis are examples of green chemistry principles applied to thiohydantoin synthesis. scirp.orgbeilstein-journals.org For instance, a one-pot synthesis of hydantoins and thiohydantoins has been developed using grinding, which avoids the use of hazardous solvents and simplifies the workup procedure. scirp.org Another eco-friendly method involves the microwave-assisted synthesis of 5-monosubstituted hydantoins from L-amino acids in water, which is scalable and rapid. beilstein-journals.org
Functionalization and Derivatization Strategies of the Thiohydantoin Core
The versatility of the thiohydantoin scaffold allows for various modifications to modulate its biological and physicochemical properties. jchemrev.comamazonaws.com Substitutions at the N-1, N-3, and C-5 positions are common strategies to create diverse libraries of thiohydantoin derivatives. jchemrev.com
Substitutions at the N-positions (N1, N3)
Alkylation and arylation at the N-1 and N-3 positions of the thiohydantoin ring are frequently employed derivatization techniques. jchemrev.comresearchgate.net These substitutions can significantly influence the biological activity of the resulting compounds. researchgate.net
Alkylation at the N-3 position can be selectively achieved by treating the thiohydantoin with alkyl halides in an alkaline solution. researchgate.net For example, N-3-ethyl-5,5'-diphenyl-2-thiohydantoin was synthesized by the reaction of a thiourea derivative and benzil under microwave conditions. jchemrev.com It has been noted that introducing an ethyl group at the N-3 position of the hydantoin (B18101) ring can be optimal for certain biological activities. amazonaws.com
Microwave activation has also been shown to be a highly selective method for preparing N-3-alkylated phenytoin (B1677684) derivatives, which are structurally related to thiohydantoins. Furthermore, a series of N-arylhydantoins with antibacterial activity were synthesized, demonstrating the importance of substitutions on the phenyl ring. amazonaws.com
Modifications on the Exocyclic Arylidene Moiety (C5)
The structure of this compound is fundamentally assembled via a Knoevenagel condensation between 2-thiohydantoin and an appropriate aldehyde, in this case, piperonal. The C5 position of the 2-thiohydantoin ring is a nucleophilic center, making this condensation reaction a common and effective strategy for synthesis. jchemrev.com This reaction is not limited to piperonal; a wide array of aromatic aldehydes can be used, allowing for extensive modification of the exocyclic arylidene moiety. This versatility is key to creating libraries of derivatives for various applications. jchemrev.comsioc-journal.cn
Research has demonstrated that the condensation reaction is broadly tolerant of different aldehyde substrates, with studies reporting moderate to excellent conversion rates, typically ranging from 50% to 98%. sioc-journal.cn The reaction conditions can be adapted, for instance, by using ethanolamine (B43304) as a catalyst to facilitate the condensation between 2-thiohydantoin and various aromatic aldehydes. jchemrev.com This adaptability allows for the synthesis of a diverse range of 5-arylidene-2-thiohydantoin derivatives, where the piperonylidene group can be replaced by other substituted aryl groups. jchemrev.comajchem-a.com For example, compounds have been successfully synthesized using benzaldehyde, p-hydroxybenzaldehyde, and 2-carboxybenzaldehyde, showcasing the robustness of this synthetic route. ajchem-a.com
Table 1: Examples of C5-Arylidene Modifications via Knoevenagel Condensation
| Aldehyde Reactant | Resulting C5-Substituent | Reference |
| Piperonal | Piperonylidene | - |
| Benzaldehyde | Benzylidene | ajchem-a.com |
| p-Hydroxybenzaldehyde | p-Hydroxybenzylidene | ajchem-a.com |
| 2-Carboxybenzaldehyde | 2-Carboxybenzylidene | ajchem-a.com |
| Various Aromatic Aldehydes | Various Arylidene Groups | jchemrev.comsioc-journal.cnbibliotekanauki.pl |
Alterations to the Thio-group (S2) and S-Alkylation
The thiocarbonyl group at the C2 position of the this compound scaffold is a key site for chemical modification, most notably through S-alkylation. This reaction converts the thioamide functionality into a thioether (or more accurately, a thioimidate), which alters the electronic properties and reactivity of the molecule.
Selective alkylation of the sulfur atom can be achieved under basic conditions. jchemrev.combibliotekanauki.pl A common method involves treating the 5-arylidene-2-thiohydantoin with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. jchemrev.com This chemoselective reaction specifically targets the sulfur atom, leaving other potentially nucleophilic sites on the molecule untouched. bibliotekanauki.pl This process leads to the formation of 5-arylidene-2-(alkylthio)imidazoles. For instance, reacting a 5-arylidene-2-thiohydantoin with iodomethane (B122720) in the presence of potassium hydroxide (B78521) yields the corresponding 5-[(Z)-arylidene]-2-methylmercapto-hydantoin. bibliotekanauki.pl
The scope of S-alkylation is not limited to simple alkyl groups. More complex moieties can be introduced. For example, reaction with methyl bromoacetate (B1195939) can produce a thiol ether, and S-glycosyl derivatives have been synthesized through glycosylation reactions at the sulfur atom. ajchem-a.comnih.gov These S-alkylated derivatives are often stable intermediates that can be used in further synthetic steps. bibliotekanauki.pl
Table 2: S-Alkylation Reactions of the Thiohydantoin Core
| Alkylating Agent | Base/Conditions | Resulting S-Substituted Product | Reference |
| Methyl Iodide | Potassium Carbonate | 2-(Methylthio) derivative | jchemrev.com |
| Iodomethane | Potassium Hydroxide | 2-(Methylthio) derivative | bibliotekanauki.pl |
| Methyl Bromoacetate | - | 2-(Carboxymethylthio) ether | ajchem-a.com |
| Various Glycosyl Halides | - | S-Glycosyl derivative | nih.gov |
Novel Synthetic Approaches and Methodology Development
Beyond traditional solution-phase synthesis, novel methodologies have been developed to streamline the synthesis of this compound analogues, focusing on efficiency, diversity, and ease of purification.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers significant advantages for generating libraries of thiohydantoin derivatives by simplifying the purification process. nih.govmdpi.com A general strategy involves the cyclization of dipeptides bound to a solid support. nih.gov A more specific method for creating 5-methylene-thiohydantoins has been reported in detail. mdpi.com The process begins with an amino acid, such as serine, immobilized on a polymer resin. The resin-bound amino acid is then reacted with an isothiocyanate (e.g., Fmoc-isothiocyanate). Subsequent cleavage of the protecting group (Fmoc) initiates a spontaneous cyclative cleavage, releasing the 5-methylene-thiohydantoin derivative from the solid support. mdpi.com This traceless approach is highly efficient for producing a variety of substituted thiohydantoins. mdpi.com
Microwave-assisted liquid-phase combinatorial synthesis using a soluble polymer support like polyethylene (B3416737) glycol (PEG) has also been developed. youngin.com In this method, an amino acid is coupled to the PEG support, reacted with an isothiocyanate, and then a base-mediated cyclization and cleavage step, often accelerated by microwave heating, releases the final 3,5-disubstituted thiohydantoin product. youngin.com
Stereoselective Synthesis of Analogues
The Knoevenagel condensation used to form the exocyclic double bond at the C5 position of this compound typically results in the formation of the thermodynamically more stable (Z)-isomer. bibliotekanauki.pl This inherent stereoselectivity is a feature of the reaction mechanism, driven by steric hindrance.
While the synthesis of the planar arylidene moiety is stereoselective for the (Z)-isomer, creating chiral centers in analogues is an area of synthetic interest. A key strategy involves the subsequent reduction of the exocyclic double bond. For example, 5-methylene-thiohydantoins, synthesized on a solid phase, can be reduced using reagents like triethylsilane (TES). mdpi.com This reduction converts the sp²-hybridized C5 carbon into a chiral sp³-hybridized center, yielding 5-methyl-thiohydantoin derivatives. mdpi.com The stereochemical outcome of such a reduction can potentially be controlled by using chiral reducing agents or catalysts, offering a pathway to stereochemically defined analogues of this compound.
Synthetic Utility as Intermediates in Organic Synthesis
This compound and its derivatives are valuable intermediates for the synthesis of other complex and biologically active molecules. jchemrev.com The various functional groups on the thiohydantoin ring—the imide nitrogens, the thiocarbonyl group, and the exocyclic double bond—serve as handles for further chemical transformations.
The S-alkylated derivatives are particularly useful synthetic intermediates. For example, 5-[(Z)-arylidene]-2-methylmercapto-hydantoins can be reacted with hydrazine (B178648) hydrate. bibliotekanauki.pl Depending on the reaction conditions, this can yield either 5-[(Z)-arylidene]-2-hydrazono-4-imidazolidinones (in boiling ethanol) or N,N-bis-(5-(Z)-arylidene-4-oxo-2-imidazolidinylidene)hydrazines (in boiling acetic acid). bibliotekanauki.pl This demonstrates how the S-methyl group acts as a good leaving group, allowing for the introduction of new functionalities at the C2 position.
Furthermore, the exocyclic double bond can be a site for addition reactions. As mentioned previously, its reduction is a route to chiral 5-substituted thiohydantoins. mdpi.com These transformations highlight the role of this compound as a versatile building block in medicinal and organic chemistry, providing a foundation for the synthesis of more elaborate molecular architectures. jchemrev.combibliotekanauki.pl
Structure Activity Relationship Sar Studies of 5 Piperonylidene 2 Thiohydantoin and Its Analogues
Elucidation of Key Pharmacophoric Features within the Thiohydantoin Scaffold
The thiohydantoin ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comekb.eg The biological versatility of thiohydantoin derivatives is largely influenced by the nature of substituents at various positions on the heterocyclic ring. jchemrev.com
Key pharmacophoric features of the 5-piperonylidene-2-thiohydantoin scaffold include:
The Thiohydantoin Core: This five-membered ring is a crucial element. The presence of both a thiocarbonyl and a carbonyl group within the imidazolidine (B613845) ring system imparts specific chemical and biological properties. ekb.eg
Substituent Positions: Modifications at the N-1, N-3, and C-5 positions of the thiohydantoin ring can dramatically alter the molecule's properties and biological activity. jchemrev.com For instance, substitutions at the N-1 and N-3 positions have been shown to enhance the binding affinity of some thiohydantoin analogues to their targets. mdpi.com
Impact of Substituent Electronic and Steric Effects on Biological Interactions
The electronic and steric properties of substituents on the this compound framework play a pivotal role in modulating its biological activity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aryl ring of the piperonylidene moiety can influence the molecule's interaction with its biological target. For example, in a series of 5-arylidene-2-thiohydantoins, the presence of dimethoxy groups on the phenyl ring at position 5 resulted in high fungicidal activity. jchemrev.com
Steric Effects: The size and shape of substituents can impact how the molecule fits into the binding site of a protein or enzyme. Steric hindrance can prevent or enhance binding. For instance, in the Michael addition reaction catalyzed by thiohydantoin derivatives, a bulky t-butyl group at the C-5 position led to the highest yield and stereoselectivity, suggesting a significant steric influence on the reaction's outcome. jchemrev.com Conversely, steric hindrance by substituents at the C-5 position can slow down the rate of base-catalyzed hydrolysis of the thiohydantoin ring. jchemrev.com
The interplay of these effects is critical. For example, in a study of 1,3-disubstituted-2-thiohydantoin analogues, both hydrophilic and hydrophobic interactions, which are governed by electronic and steric factors, were found to be crucial for the stability and binding affinity of the compounds to the active site of cyclooxygenase (COX) enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ut.ac.ir This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for their biological function. semanticscholar.org
While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study on thiohydantoin derivatives would involve:
Data Set: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: Calculation of various molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Model Development: Using statistical methods like multiple linear regression (MLR) or more advanced techniques like genetic algorithms (GA) and artificial neural networks (ANN), a mathematical equation is developed that correlates the descriptors with the biological activity. ut.ac.irsemanticscholar.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For example, a QSAR study on a series of isatin (B1672199) derivatives, which also possess a heterocyclic core, successfully used various statistical methods to establish a relationship between their structural features and their anticancer activity. ut.ac.ir Such studies for this compound derivatives could provide significant insights for designing more potent analogues.
Conformational Analysis and its Influence on Molecular Recognition
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule is critical for its biological activity as it determines how well the molecule can fit into the binding site of its biological target, a process known as molecular recognition. bohrium.com
The conformational flexibility of the this compound molecule arises from the rotation around the single bond connecting the piperonylidene group to the thiohydantoin ring. The preferred conformation will be the one with the lowest energy. nih.gov
Molecular recognition is a dynamic process that can involve either a "lock-and-key" model, where a rigid ligand fits into a rigid receptor, or an "induced-fit" model, where both the ligand and the receptor can change their conformations upon binding. bohrium.com More recently, the concept of "conformational selection" has emerged, where the receptor exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing, compatible conformation. bohrium.com
Computational methods like molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound and its analogues. mdpi.comnih.gov These studies can help to:
Identify the low-energy conformations of the molecule.
Understand how different substituents affect the conformational preferences.
Simulate the binding of the molecule to its target protein, providing insights into the key interactions that stabilize the complex.
For instance, conformational analysis of substituted piperidines revealed that the presence of polar substituents can significantly alter the conformational equilibrium upon protonation, highlighting the importance of electrostatic interactions in determining molecular shape. nih.gov Similar detailed conformational studies on this compound would be invaluable for understanding its molecular recognition patterns and for the rational design of new derivatives with improved biological activity.
Molecular Mechanisms of Biological Action of 5 Piperonylidene 2 Thiohydantoin Derivatives
Enzyme Inhibition and Modulation Studies
Derivatives of 5-piperonylidene-2-thiohydantoin have been identified as inhibitors of several key enzymes implicated in disease pathology. The nature of the substitutions on the thiohydantoin ring plays a crucial role in determining the potency and selectivity of this inhibition.
Research has demonstrated that 5-substituted-2-thiohydantoin analogues can effectively inhibit a range of enzymes critical to cellular function and disease progression.
Isocitrate Dehydrogenase (IDH): Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of certain cancers like glioma. These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (D2HG). 5-substituted arylidene-2-thiohydantoin derivatives have been identified as potent inhibitors of these mutant IDH1 enzymes. Structure-activity relationship (SAR) studies have shown that the 2-thiohydantoin (B1682308) core is a favorable scaffold for this inhibition. For instance, a 2-thiohydantoin analogue was found to be a potent inhibitor of the IDH1-R132H mutant with a Ki (inhibition constant) of 4.7 µM.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is implicated in pathologies caused by bacteria such as Helicobacter pylori. While direct studies on this compound are limited, the broader class of thiohydantoin derivatives has been investigated for urease inhibition. The general principle involves the inhibitor binding to the nickel ions in the enzyme's active site, thereby blocking its catalytic function. Various heterocyclic compounds, including piperidine (B6355638) and thiourea (B124793) derivatives, have shown significant urease inhibitory activity, with IC₅₀ values in the micromolar range. nih.govresearchgate.net For example, certain arylmethylene hydrazine (B178648) derivatives have demonstrated potent, mixed-mode inhibition against urease with IC₅₀ values as low as 0.61 µM. nih.gov
Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, making it a key target for anticancer drugs. Thiohydantoin derivatives have been reported to inhibit topoisomerase II. nih.gov One study on a specific 5-thienylidene-2-thiohydantoin derivative (Compound 6) demonstrated inhibition of topoisomerase II with an IC₅₀ value of 6.9 µM, which was more potent than the reference drug Doxorubicin (IC₅₀ = 9.65 µM). This inhibition is often associated with the compound's ability to intercalate with DNA.
Caspase-9: Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis (programmed cell death). Its activation, often triggered by mitochondrial stress and the release of cytochrome c, leads to a cascade of effector caspases that execute cell death. nih.govnih.gov While direct inhibition of caspase-9 by this compound is not the typical mechanism of action, its derivatives can induce apoptosis through pathways that lead to the activation of caspase-9. For example, studies on structurally related curcumin (B1669340) piperidone analogues have shown that they induce apoptosis through the activation of both initiator caspase-8 and caspase-9, which subsequently activates the executioner caspase-3. nih.gov This indicates that the apoptotic effects of such compounds are caspase-dependent.
| Enzyme Target | Derivative Class | Reported Activity (IC₅₀/Ki) | Reference Compound/Drug | Reference Activity (IC₅₀) |
|---|---|---|---|---|
| Mutant IDH1 (R132H) | 5-substituted 2-thiohydantoin | Ki = 4.7 µM | - | - |
| Topoisomerase II | 5-thienylidene-2-thiohydantoin | 6.9 µM | Doxorubicin | 9.65 µM |
| Urease | Arylmethylene hydrazine derivative | 0.61 µM | Thiourea | 23.0 µM |
Understanding the kinetic profile of enzyme inhibition is crucial for characterizing the mechanism of action. Techniques such as isothermal titration calorimetry (ITC) and steady-state kinetic analyses are employed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). nih.govchemrxiv.org
For example, kinetic studies of urease inhibitors have revealed various mechanisms. Some compounds act as competitive inhibitors, where the inhibitor directly competes with the substrate (urea) for binding to the active site. mdpi.com Others exhibit non-competitive inhibition, binding to a site on the enzyme distinct from the active site, which alters the enzyme's conformation and reduces its catalytic efficiency without preventing substrate binding. nih.gov Mixed-mode inhibition, a combination of competitive and uncompetitive inhibition, has also been observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. ucla.edu A kinetic study of a potent arylmethylene hydrazine derivative against urease revealed it to be a mixed-mode inhibitor. nih.gov This detailed characterization is essential for the rational design and optimization of more effective enzyme inhibitors. nih.govnih.gov
Receptor Binding and Ligand-Target Interactions
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by binding to cellular receptors and interfering with their signaling functions.
The androgen receptor (AR) is a critical drug target in the treatment of prostate cancer. nih.gov Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of genes that promote tumor growth. In castration-resistant prostate cancer (CRPC), the AR is often upregulated, rendering first-generation anti-androgens ineffective. nih.gov
Extensive structure-activity relationship (SAR) studies have identified thiohydantoin derivatives as potent AR antagonists that are effective even in the context of AR overexpression. nih.gov These compounds act by competitively binding to the ligand-binding domain of the AR, which blocks the binding of androgens, prevents the receptor's translocation to the nucleus, and ultimately inhibits the transcription of downstream target genes. nih.gov The development of these antagonists led to the discovery of highly effective drugs for CRPC. The SAR studies highlighted the importance of specific substitutions on both the N1-aryl ring and the thiohydantoin core for maximizing antagonistic activity and improving pharmacokinetic properties. nih.gov
| Derivative Class/Compound | Cell Line | Mechanism of Action | Reported Activity (IC₅₀) |
|---|---|---|---|
| Diarylthiohydantoin (e.g., MDV3100 precursor) | LNCaP/AR (CRPC model) | AR antagonist, prevents nuclear translocation | 122 nM |
| Thiohydantoin-based AR Antagonist (Compound 26h) | 22Rv1 (CRPC model) | AR antagonist and degrader | Potent (TGI: 78.89% in vivo) |
Cellular Pathway Modulation in Preclinical Models
The interaction of this compound derivatives with their molecular targets culminates in the modulation of key cellular pathways, most notably those controlling cell proliferation and survival.
A primary mechanism by which these compounds exert their anticancer effects in preclinical models is by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, antiproliferative compounds can halt the growth of cancer cells. Piperine (B192125), a natural alkaloid and a structural component of the piperonylidene group, has been shown to cause cell cycle arrest at the G1 phase in melanoma cells. This arrest was associated with the downregulation of cyclin D1, a key protein for G1 progression. Other related piperidone derivatives have been found to elicit DNA fragmentation, leading to an increase in the sub-G0/G1 cell population, which is indicative of apoptosis.
Apoptosis Induction: Apoptosis is a regulated process of cell death that is essential for removing damaged or cancerous cells. Many thiohydantoin and piperidone derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane and the activation of caspases. nih.gov For example, treatment of melanoma cells with piperine led to the cleavage of caspase-3 and PARP, both hallmarks of apoptosis. Similarly, novel piperidone compounds were found to activate caspase-3/7 in lymphoma and colon cancer cells, confirming the induction of apoptosis via the intrinsic pathway. This process is often initiated by the activation of initiator caspases like caspase-9. nih.gov
| Compound Class | Cell Line | Effect | Key Molecular Events |
|---|---|---|---|
| Piperine | SK-MEL-28 (Melanoma) | G1 phase cell cycle arrest | Downregulation of cyclin D1, induction of p21 |
| Piperine | B16-F0 (Melanoma) | Apoptosis | Cleavage of Caspase-3 and PARP |
| Novel Piperidones (2608, 2610) | CEM (Lymphoma), COLO 205 (Colon) | Apoptosis | Mitochondrial depolarization, activation of Caspase-3/7 |
| Novel Piperidones (2608, 2610) | CEM (Lymphoma), COLO 205 (Colon) | Cell Cycle Alteration | Increased sub-G0/G1 population (DNA fragmentation) |
Signal Transduction Pathway Interventions (e.g., Nrf2 pathway)
Derivatives of this compound have been investigated for their ability to modulate signal transduction pathways, with a particular focus on the Nrf2-ARE pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Some nitrogen heterocycles, a broad class to which thiohydantoins belong, have been identified as potent inducers of the Nrf2 signaling pathway. mdpi.com For instance, pyrrolidine (B122466) derivatives can protect against oxidative stress by activating the Nrf2-ARE pathway, leading to the increased expression of antioxidant proteins like HO-1 and NQO1. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been shown to activate the Nrf2 signaling pathway, elevating the mRNA and protein levels of Nrf2-target antioxidant enzymes in brain microglial cells. mdpi.com Piperine, a piperidine alkaloid, also provides neuroprotection through the activation of the Nrf2/KEAP1 signaling pathway. mdpi.com While direct studies on this compound's effect on the Nrf2 pathway are emerging, the activity of these related heterocyclic compounds suggests a promising avenue for its therapeutic applications in conditions associated with oxidative stress.
Preclinical Biological Activities and Mechanistic Investigations in In Vitro and In Vivo Models (Focus on Mechanism)
Anti-proliferative Activity and Cytotoxicity in Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. uobaghdad.edu.iqijrpr.comnih.gov These compounds are known to interact with various proteins implicated in cancer cell growth and survival. nih.gov
The anti-cancer mechanisms of thiohydantoin derivatives are diverse. Some act as androgen receptor antagonists, preventing the transcription of genes that promote tumor growth, a mechanism that has led to the FDA approval of drugs like enzalutamide (B1683756) for prostate cancer. nih.gov Other derivatives have been found to inhibit the R132 mutant isocitrate dehydrogenase, an enzyme frequently mutated in high-grade gliomas. nih.govajchem-a.com Additionally, they can inhibit kinases in the PI3K/AKT pathway and topoisomerase II, both of which are crucial for cancer cell proliferation. nih.gov Some thiohydantoin derivatives have also been shown to inhibit immunoproteasome i20S, which is highly expressed in multiple myeloma cells. nih.gov
Studies have shown that certain 2-thiohydantoin derivatives exhibit anti-prostate cancer activity. uobaghdad.edu.iq For instance, compounds 1d and 2d in one study showed notable activity against prostate cancer cells. uobaghdad.edu.iq Another study on hydantoin (B18101) derivatives with a 4-acetylphenylpiperazinylalkyl moiety found that a spiro-imidazolidine-dione derivative was particularly effective against SW480, SW620, and PC3 cancer cell lines. nih.gov Furthermore, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown potent anti-proliferative activity against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cell lines. nih.gov Hybrid structures of thiohydantoin and pyrazole (B372694) have also demonstrated cytotoxic activity against A-549, MCF-7, and HCT-116 cell lines. nih.gov
Table 1: Anti-proliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Thiohydantoin derivatives (1d, 2d) | Prostate cancer cells | Good anti-prostate cancer activity | uobaghdad.edu.iq |
| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Compound 4) | SW480, SW620, PC3 | Most effective against these cell lines with high tumor-targeting selectivity | nih.gov |
| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (6a, 7e, 7g) | HeLa, HT-29, MCF-7, HepG-2 | Potent anti-proliferative activity | nih.gov |
| Thiohydantoin-pyrazole hybrids (14a-l) | A-549, MCF-7, HCT-116 | Showed activities with IC50 values ranging from 3.19 to 19.04 µM | nih.gov |
| Bis-thiohydantoin derivatives (4c, 4d, 4e) | Not specified | EGFR inhibitory activity with IC50 values of 90 nM, 128 nM, and 107 nM respectively | helsinki.fi |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates (Compound 2) | MCF-7, MDA-MB-231 | Best anti-proliferative effect against MCF-7 (IC50 4.3 µg/mL) and highest selective index against MDA-MB-231 (SI = 3.7) | mdpi.com |
| 2,4,5,6-Tetrasubstituted pyrimidine (B1678525) derivative (14t) | HGC-27 | Best anti-proliferative activity with an IC50 value of (0.98±0.12) μmol•L–1 | sioc-journal.cn |
Antimicrobial Activity against Specific Pathogens (e.g., Bacteria, Fungi, Parasites)
Derivatives of this compound have shown a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and parasites. uobaghdad.edu.iqchemicaljournal.inmdpi.comjchemrev.com
Antibacterial and Antifungal Activity: Several studies have confirmed the antibacterial and antifungal properties of thiohydantoin derivatives. uobaghdad.edu.iqchemicaljournal.inbibliotekanauki.pl They have been tested against a variety of bacterial strains, including Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. chemicaljournal.inmdpi.combibliotekanauki.pl For instance, some newly synthesized 2-thiohydantoin derivatives showed good to moderate activity against E. coli, P. aeruginosa, Mycobacterium tuberculosis, and Enterococcus faecalis. chemicaljournal.in Similarly, certain 5-arylidine-2-thiohydantoin derivatives have demonstrated over 90% inhibition of M. tuberculosis growth. ajchem-a.comjchemrev.com
In terms of antifungal activity, these compounds have been effective against fungi like Candida albicans and Aspergillus flavus. chemicaljournal.inbibliotekanauki.pl Some derivatives showed promising activity against Aspergillus niger and Candida albicans. chemicaljournal.in
Antiparasitic Activity: Thiohydantoin derivatives have also been investigated for their potential against parasites. For example, they have shown activity against Leishmania. uobaghdad.edu.iq
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Pathogen(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Thiohydantoin derivatives | Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis, Enterococcus faecalis, Aspergillus niger, Candida albicans | Good to moderate antibacterial and antifungal activities | chemicaljournal.in |
| Imidazolidineiminothiones | C. albicans IMRU-3669, A. flavus, E. coli NCTC-10416, Sarcina lutea ATCC-934, B. subtilis NCTC-1040, S. aureus | Strong antifungal and antibacterial activity | bibliotekanauki.pl |
| 5-Arylidine-2-thiohydantoins | Mycobacterium tuberculosis | Over 90% inhibition of growth | ajchem-a.comjchemrev.com |
| 2-Thiohydantoin and 2-quinolone hybrids | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Bacteriostatic effect, enhanced by blue light activation | mdpi.com |
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties in various cellular models. nih.govmdpi.com
One of the primary mechanisms underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govnih.gov Molecular docking studies have shown that 1,3-disubstituted-2-thiohydantoin derivatives can bind with high affinity to the active site of the COX-2 enzyme. nih.gov
In cellular models, such as LPS-activated RAW264.7 murine macrophage cells, these derivatives have been shown to possess considerable cytotoxic activity and the ability to significantly reduce the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govmdpi.com Furthermore, certain derivatives have been found to down-regulate the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov For example, compound 7 in one study exhibited potent cytotoxic activity and a significant, dose-dependent inhibitory effect on the expression of IL-1β, as well as a reduction in IL-6 and TNF-α expression. nih.gov
Hybrid structures incorporating thiohydantoin and pyrazole moieties have also been evaluated for their anti-inflammatory and anti-cancer activities, showing selectivity for the COX-2 isozyme and good in vivo anti-inflammatory activity with reduced ulcerogenic potential compared to traditional NSAIDs like ibuprofen. nih.gov
Table 3: Anti-inflammatory Effects of this compound Derivatives
| Compound/Derivative | Cellular Model | Mechanism of Action | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 1,3-Disubstituted-2-thiohydantoin (Compound 7) | LPS-activated RAW264.7 cells | Inhibition of NO production, down-regulation of IL-1β, IL-6, and TNF-α | Potent cytotoxic activity (IC50 of 197.68 μg/mL), significant reduction in NO and pro-inflammatory cytokines | nih.govmdpi.com |
| Thiohydantoin-pyrazole hybrids | Not specified | Selective COX-2 inhibition | Good in vivo anti-inflammatory activity, less ulcerogenic than ibuprofen | nih.gov |
| Thiazoline-2-thione derivatives | Bovine serum albumin (BSA) | Inhibition of protein denaturation | Significant potential as novel anti-inflammatory agents | mdpi.com |
| Pyridine, pyran, and/or pyrazole hybrids | Not specified | Inhibition of protein denaturation, COX-2 expression | Potent anti-inflammatory properties | mdpi.com |
Antiviral Properties and Mechanisms of Action
Thiohydantoin derivatives have been recognized for their potential antiviral activities against a variety of viruses, including Human Immunodeficiency Virus (HIV), herpes simplex virus (HSV), and influenza virus. ijrpr.commdpi.comnih.gov The antiviral effects of these compounds are often linked to their ability to interfere with viral replication or inhibit key viral enzymes. ijrpr.com
For instance, certain 5-substituted 2-thiohydantoin derivatives have been synthesized and tested for their activity against the HIV-1 virus. nih.gov While the specific mechanisms were not fully elucidated in all studies, the broad-spectrum antiviral potential of the thiohydantoin scaffold is a subject of ongoing research. uobaghdad.edu.iqmdpi.com
Other Emerging Biological Activities (e.g., Antidiabetic, Anticonvulsant)
Beyond their well-documented anti-cancer and antimicrobial effects, derivatives of this compound are being explored for other promising biological activities, including antidiabetic and anticonvulsant properties. ijrpr.combibliotekanauki.pl
Antidiabetic Activity: Some thiohydantoin-based compounds have been identified as potential antidiabetic agents. ijrpr.combibliotekanauki.pl Their mechanism of action can involve functioning as insulin (B600854) sensitizers or inhibiting specific enzymes involved in glucose metabolism. ijrpr.com For example, 4H-flavonyl-2-thiohydantoin and 4H-flavonylhydantoin derivatives have been reported as powerful antidiabetic agents. bibliotekanauki.pl
Anticonvulsant Activity: Thiohydantoin derivatives have also shown promise in the field of anticonvulsant therapy. ijrpr.combibliotekanauki.pl Their activity is often attributed to the modulation of neurotransmitter pathways. ijrpr.com Studies have shown that 3-substituted-2-thiohydantoin derivatives possess significant anticonvulsant activity. bibliotekanauki.pl The nature of the substituent on the phenyl ring at the 3-position appears to influence this activity, with electron-donating groups enhancing it and halogen groups decreasing it. bibliotekanauki.pl However, some 3-aryl-5-benzylidene-2-thiohydantoins have shown weak anticonvulsant activity in certain tests. pcbiochemres.com
Selectivity and Off-Target Interaction Analysis in Research Settings
The analysis of selectivity and potential off-target interactions is a critical aspect of the preclinical evaluation of this compound derivatives. Given that the thiohydantoin core is recognized as a "privileged scaffold," it has the inherent ability to bind to a variety of protein targets. nih.gov This promiscuity necessitates rigorous investigation to ensure that a derivative's biological activity is due to its intended mechanism and not the result of unintended molecular interactions, which could lead to unforeseen side effects or misleading interpretations of its therapeutic potential.
In research settings, selectivity is commonly assessed through a combination of in vitro enzymatic or cell-based assays and in silico computational methods.
Differential Screening and Counter-Assays: A primary method for determining selectivity involves screening compounds against a panel of related proteins or enzymes. For instance, thiohydantoin derivatives developed as inhibitors of a specific enzyme are often tested against its isoforms or other enzymes within the same family. A notable example is the evaluation of thiohydantoin derivatives designed as cyclooxygenase-2 (COX-2) inhibitors. Research has demonstrated that certain hybrid structures containing a thiohydantoin core exhibit high selectivity for the COX-2 isozyme over the COX-1 isozyme. nih.gov This is a crucial finding, as selective COX-2 inhibition is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects linked to COX-1 inhibition. nih.gov
Similarly, studies on thiohydantoin derivatives as potential anticancer agents have explored their activity against multiple cancer-related proteins. These compounds have been reported to interact with targets as diverse as the androgen receptor, mutant isocitrate dehydrogenase (IDH1), topoisomerase II, and kinases within the PI3K/AKT pathway. nih.govajchem-a.com When a compound is designed for one target, for example, mutant IDH1, its activity against other kinases and topoisomerases is evaluated to determine its selectivity profile. nih.govajchem-a.com Some research has focused on creating dual inhibitors, such as compounds that target both topoisomerase-I and COX-2, where activity against both is desired. nih.gov
Computational and In Silico Analysis: Molecular docking studies are frequently employed to predict the binding affinity of this compound derivatives to their intended target versus potential off-target proteins. ajchem-a.comajchem-a.com These computational models simulate the interaction between the compound and the protein's binding site, calculating a binding energy score. ajchem-a.com By comparing the binding scores for a panel of proteins, researchers can predict the likelihood of off-target binding. For example, docking studies have been used to compare the binding affinity of thiohydantoin derivatives to the active sites of cancer targets like IDH1 and bacterial proteins, providing an initial assessment of selectivity. ajchem-a.com These in silico approaches can guide the chemical modification of the lead compound to enhance selectivity and minimize unwanted interactions. nih.gov
Analysis of Off-Target Effects: Beyond target-specific selectivity, research also investigates broader, unintended effects on cellular processes. An example, though not on a piperonylidene derivative specifically, is the study of 5,5'-diphenyl-2-thiohydantoin, which was found to inhibit mitochondrial respiration. nih.gov The compound was shown to inhibit state 3 oxidation and uncouple oxidative phosphorylation, indicating an off-target effect on cellular energy metabolism. nih.gov Such studies are vital for uncovering potential liabilities of the thiohydantoin scaffold that may not be apparent from targeted screening alone.
The table below summarizes findings on the selectivity of various thiohydantoin derivatives from research studies.
| Compound Class | Primary Target | Off-Target(s) / Selectivity Profile | Research Method |
| Thiohydantoin-pyrazole hybrids | Cyclooxygenase-2 (COX-2) | Showed higher selectivity for COX-2 over COX-1 isozyme. Also inhibited human topoisomerase-1. | In vitro enzyme inhibition assays, in vivo anti-inflammatory and ulcerogenic studies. nih.gov |
| 5-Aryl-2-thiohydantoin derivatives | Mutant Isocitrate Dehydrogenase (IDH1) | Investigated against bacterial proteins (LasR, β-ketoacyl-acyl carrier protein synthase) to assess anticancer vs. antibacterial specificity. | In silico molecular docking. ajchem-a.com |
| 1,3-Disubstituted-2-thiohydantoins | Cyclooxygenase-2 (COX-2) | Exhibited considerable binding affinity toward the COX-2 enzyme binding pocket. | Molecular modeling studies. mdpi.com |
| 5,5'-Diphenyl-2-thiohydantoin | Not specified | Inhibited mitochondrial state 3 oxidation with succinate (B1194679) and 3-hydroxybutyrate (B1226725) as substrates. nih.gov | In vitro mitochondrial respiration assays. nih.gov |
This systematic analysis of selectivity and off-target interactions in research settings is fundamental to building a comprehensive profile of any new this compound derivative and is a key step in determining its potential for further development.
Computational Chemistry and Molecular Modeling Applications in Research on 5 Piperonylidene 2 Thiohydantoin
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is crucial for understanding the mechanism of action of potential drug candidates like 5-piperonylidene-2-thiohydantoin derivatives.
Research has employed molecular docking to investigate the interactions of 5-arylidene-2-thiohydantoin derivatives with various biological targets. ajchem-a.com In one study, these compounds were docked against several proteins to evaluate their potential as anticancer and antimicrobial agents. ajchem-a.com The targets included isocitrate dehydrogenase (IDH1), an enzyme implicated in cancer, as well as two bacterial proteins, LasR from Pseudomonas aeruginosa and β-ketoacyl-acyl carrier protein synthase from Escherichia coli. ajchem-a.com The docking studies successfully predicted reliable binding conformations for the synthesized compounds within the active sites of these enzymes. ajchem-a.com
The results demonstrated that these thiohydantoin derivatives exhibited significant binding affinities, with free energy of binding (FEB) values ranging from -4.4 to -8.5 kcal/mol for the IDH1 enzyme. ajchem-a.com The interactions stabilizing the ligand-protein complexes were identified as a combination of hydrogen bonds, van der Waals forces, alkyl, pi-pi T-shaped, and electrostatic interactions. ajchem-a.com For instance, specific interactions were observed with key amino acid residues in the binding pockets, which were similar to those of known inhibitors, suggesting that these compounds are promising candidates for further development. ajchem-a.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a detailed view of the conformational changes and the dynamic nature of the interactions. specificpolymers.com
For systems involving thiohydantoin derivatives, MD simulations can validate the binding modes predicted by docking. nih.gov By simulating the complex in a solvated environment for extended periods (e.g., 100 to 500 ns), researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein to confirm that the complex remains stable. nih.gov These simulations capture the spontaneous formation of the complex and reveal different binding characteristics. nih.gov
Furthermore, MD simulations are crucial for calculating binding free energies, which offer a more accurate estimation of binding affinity than docking scores alone. nih.gov The analysis of interactions with key residues throughout the simulation can confirm whether critical bonds, like those in the hinge region of a kinase, are maintained, suggesting a potent inhibitory effect. nih.gov This detailed understanding of the dynamic behavior and stability of the this compound-protein complex is vital for lead optimization. nih.govspecificpolymers.com
De Novo Design Approaches Utilizing the Thiohydantoin Scaffold
The thiohydantoin ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This means its core structure is frequently found in biologically active compounds and can be used as a foundation for designing new drugs. De novo design involves the computational creation of novel molecular structures with desired properties, often by assembling fragments or growing a molecule within a target's binding site. nih.gov
The thiohydantoin scaffold is an excellent starting point for such design strategies. dntb.gov.ua For example, a novel scaffold of tetrahydroisoquinoline thiohydantoin was rationally designed based on the structures of existing drugs to create new antiproliferative compounds. researchgate.net Similarly, de novo design has been used to develop antagonists for targets like leukocyte function-associated antigen-1 (LFA-1) based on a related hydantoin (B18101) scaffold. nih.gov By utilizing the this compound structure, computational models can generate new libraries of compounds, exploring different substitutions on the core ring to optimize binding affinity and selectivity for a specific biological target.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical (QC) calculations provide a fundamental understanding of a molecule's properties based on its electronic structure. wavefun.com Methods like Density Functional Theory (DFT) are used to optimize the geometry of this compound and to analyze its electronic and optical features. researchgate.net
These calculations can determine key electronic properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is critical for understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets. mdpi.com For instance, QC calculations can identify the most likely sites for nucleophilic or electrophilic attack, guiding the synthesis of new derivatives. mdpi.com The activation energies for potential reactions can also be computed, providing insights into metabolic pathways or mechanisms of action. u-tokyo.ac.jp Furthermore, QC methods can predict spectroscopic properties, which can then be compared with experimental data from techniques like NMR to confirm the structure and conformation of the molecule. wavefun.com
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. The thiohydantoin ring and its substituents in this compound can act as a key pharmacophoric group. ufmg.br
Based on the structure of an active compound like this compound, a pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other molecules that possess the same critical features in the correct spatial arrangement, even if their underlying chemical scaffolds are different. This approach allows for the rapid identification of novel and diverse potential ligands that are likely to bind to the same target. For example, hybrid structures containing a thiohydantoin moiety have been designed using pharmacophore concepts to target enzymes like COX-2. nih.gov
Integration with Machine Learning in Molecular Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing molecular design. nih.gov ML models, particularly deep generative models, can learn from large datasets of chemical structures and their associated properties to design new molecules from scratch. arxiv.orgrsc.org
In the context of this compound, an ML-based generative model could be trained on a library of known thiohydantoin derivatives and their biological activities. nih.gov Such a model could then generate novel molecular structures built around the thiohydantoin scaffold that are predicted to have high activity and desirable drug-like properties. arxiv.org This approach, often termed inverse design, helps navigate the vast chemical space to find promising candidates more efficiently. rsc.org For instance, generative models have been successfully used to design novel inhibitors for protein kinases like PIM-2, demonstrating the power of ML to accelerate the discovery of new therapeutic agents based on established scaffolds. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 5 Piperonylidene 2 Thiohydantoin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-piperonylidene-2-thiohydantoin. ¹H and ¹³C NMR are the most commonly employed techniques, providing detailed information about the proton and carbon framework of the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 5-arylidene thiohydantoin derivative, specific proton signals can be assigned. For instance, the protons of the aromatic rings typically appear as multiplets in the range of δ 7.0-8.0 ppm. The vinylic proton of the piperonylidene moiety often presents as a singlet around δ 6.46 ppm. The NH protons of the thiohydantoin ring are also characteristic, appearing as singlets at lower fields, for example, around δ 12.42 and 12.16 ppm in some derivatives. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key resonances include those for the thiocarbonyl (C=S) group, typically found in the region of δ 180-185 ppm, and the carbonyl (C=O) group, which appears around δ 165-175 ppm. ekb.egsphinxsai.com The carbons of the piperonylidene and thiohydantoin rings also exhibit characteristic chemical shifts. mdpi.comucl.ac.uk For example, in a study of 5,5-diphenyl-2-thiohydantoin (B181291), the C=S and C=O carbons were observed at δ 181.35 ppm and δ 175.11 ppm, respectively. sphinxsai.com
While ³¹P NMR is not directly applicable to this compound itself, it would be a critical technique for studying phosphorylated derivatives or its interaction with phosphorus-containing biological molecules.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Arylidene-2-thiohydantoin Derivatives in DMSO-d₆
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH (Thiohydantoin) | 12.16 - 12.44 | - |
| Aromatic CH | 7.02 - 8.28 | 122.05 - 138.34 |
| Vinylic CH | 6.46 | 109.52 - 109.76 |
| C=S (Thiohydantoin) | - | 179.62 - 184.49 |
| C=O (Thiohydantoin) | - | 165.79 - 172.08 |
| O-CH₂-O (Piperonyl) | ~6.17 | ~102.3 |
Data compiled from representative literature values. mdpi.comekb.egrsc.org
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., High-Resolution MS, LC-MS)
Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, often to four or five decimal places, which allows for the unambiguous determination of the elemental composition. alevelchemistry.co.ukbioanalysis-zone.commsu.edu This level of precision can distinguish between compounds with the same nominal mass but different molecular formulas. libretexts.org
In the mass spectrum of thiohydantoin derivatives, the molecular ion peak (M+) is often observed. raco.cat Fragmentation patterns can also provide structural information. For instance, the loss of specific fragments can help to identify different parts of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of complex mixtures and the identification of this compound in various matrices.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. savemyexams.com The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. libretexts.orglibretexts.org Key expected absorptions include:
N-H stretching: Around 3155-3382 cm⁻¹ mdpi.com
C-H stretching (aromatic and vinylic): Typically above 3000 cm⁻¹
C=O stretching (carbonyl): A strong absorption around 1760 cm⁻¹ mdpi.com
C=C stretching (aromatic and vinylic): In the range of 1600-1650 cm⁻¹
C=S stretching (thiocarbonyl): This can be weaker and is often found in the fingerprint region.
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. savemyexams.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. hnue.edu.vnuobabylon.edu.iqusp.br The conjugated system of this compound, which includes the aromatic ring, the exocyclic double bond, and the thiohydantoin ring, gives rise to characteristic π → π* transitions. libretexts.org These transitions typically result in strong absorption bands in the UV region. The presence of heteroatoms with non-bonding electrons (n electrons), such as oxygen, nitrogen, and sulfur, can also lead to n → π* transitions, which are generally weaker and appear at longer wavelengths. libretexts.org The solvent can influence the position and intensity of these absorption bands. vscht.cz
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orgbioscience.fi The data obtained allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high accuracy. nih.gov
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Method Development in Research Samples
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for developing analytical methods for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. rsc.org For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. researchgate.net HPLC methods can be optimized for the specific analysis of this compound in various research samples.
Gas Chromatography (GC): While less common for non-volatile compounds like this compound, GC could potentially be used after appropriate derivatization to increase its volatility. GC-MS, which couples a gas chromatograph to a mass spectrometer, would provide both retention time and mass spectral data for enhanced identification. nih.gov
Advanced Characterization Methods for Investigating Interactions with Biological Systems
Understanding how this compound interacts with biological systems is a key aspect of its research. Several advanced analytical methods can be employed for this purpose. For example, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and kinetics of the compound with its biological targets, such as proteins or enzymes. nih.gov X-ray crystallography can also be used to determine the structure of this compound when bound to its target protein, providing invaluable insights into the mechanism of action at a molecular level. libretexts.orgnih.gov Molecular docking studies, which are computational methods, are often used in conjunction with these experimental techniques to predict and rationalize the binding modes of the compound. ajchem-a.com
Future Directions and Emerging Research Avenues for 5 Piperonylidene 2 Thiohydantoin
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
The thiohydantoin core is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of protein targets to elicit a wide range of biological responses. nih.gov Thiohydantoin derivatives have demonstrated activity against proteins implicated in cancer, inflammation, and neurological disorders. nih.gov While the primary targets for many derivatives have been identified, the specific mechanisms of action for 5-piperonylidene-2-thiohydantoin remain an area ripe for exploration.
Future research should focus on identifying novel biological targets beyond those already established for the broader thiohydantoin class. Known targets for related compounds include:
Androgen Receptors: Thiohydantoins can act as antagonists, preventing the receptor from binding to androgens and transcribing tumor-promoting genes, a mechanism validated in the treatment of prostate cancer. nih.gov
Mutant Isocitrate Dehydrogenase (IDH): Certain thiohydantoin derivatives have been shown to inhibit the R132 mutant of IDH, which is a frequent mutation in high-grade gliomas. nih.gov
Immunoproteasome i20S: Inhibition of this target, which is highly expressed in multiple myeloma cells, has been demonstrated with thiohydantoin compounds. nih.gov
Other Cancer-Related Proteins: The thiohydantoin scaffold has also been reported to interact with kinases in the PI3K/AKT pathway and topoisomerase II. nih.gov
Screening this compound against a diverse panel of receptors, enzymes, and signaling proteins could uncover previously unknown interactions. Elucidating these mechanistic pathways is crucial for understanding the compound's full biological activity profile and for identifying new therapeutic applications.
Development of this compound as Research Probes or Tools
The adaptability of the this compound structure makes it an excellent candidate for development as a chemical probe. The recent development of one-pot, high-throughput solid-phase synthesis methods allows for the rapid generation of extensive compound libraries based on the 5-arylidene-2-thiohydantoin scaffold. nih.gov
These libraries can be instrumental as research tools in several ways:
Target Identification: By screening a library of derivatives against various cell lines or protein arrays, researchers can identify "hit" compounds with high affinity for specific biological targets. This information is invaluable for validating new drug targets.
Mechanism of Action Studies: A curated set of active and inactive analogs can be used to perform structure-activity relationship (SAR) studies, helping to delineate the precise molecular interactions required for a biological effect.
Fragment-Based Drug Discovery: The core scaffold can serve as a starting fragment. By identifying weak but efficient binding of the core to a protein target, medicinal chemists can systematically build upon the structure to create more potent and selective ligands.
The synthesis of fluorescently tagged or biotinylated versions of this compound could also create powerful probes for use in cellular imaging and affinity purification experiments to visualize and isolate its binding partners.
Integration with Systems Biology and Omics Approaches in Drug Discovery Research
To fully comprehend the biological impact of this compound, its study must be integrated with modern systems-level analytical techniques. Systems biology, which focuses on the complex interactions within biological systems, combined with "omics" technologies, can provide a holistic view of the compound's effects.
Future research should employ these approaches:
Transcriptomics (e.g., RNA-Seq): By treating cells or tissues with the compound and sequencing the resulting messenger RNA, researchers can identify which genes are up- or down-regulated, revealing the genetic pathways affected by the drug.
Proteomics: Using techniques like mass spectrometry, proteomics can identify global changes in protein expression and post-translational modifications following compound treatment. This can directly help in identifying the protein targets and downstream signaling cascades.
Metabolomics: This approach analyzes the global metabolic profile of a biological system, offering insights into how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer.
Integrating data from these omics layers can help construct a comprehensive network of the compound's interactions, predict off-target effects, identify biomarkers for efficacy, and uncover novel mechanisms of action that would be missed by traditional single-target assays.
Challenges and Opportunities in Preclinical Translational Research
Translating a promising compound from the laboratory to a clinical setting is a complex, multi-stage process fraught with challenges. For this compound, the journey from a laboratory discovery (T0) to preclinical development (T1) and eventually toward human clinical trials (T2) requires navigating several hurdles.
Key Challenges:
Interdisciplinary Collaboration: Effective translation requires seamless collaboration between medicinal chemists, biologists, pharmacologists, and clinicians.
Pharmacokinetics and Bioavailability: A compound that is highly active in vitro may not be effective in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing the scaffold for drug-like properties is a significant challenge.
Predictive Models: Moving from cell-based assays to animal models that accurately predict human response is a major obstacle. Identifying the right preclinical models for the intended disease is critical.
Regulatory and Ethical Hurdles: Advancing a compound requires rigorous safety and toxicology studies to meet regulatory standards, alongside strict adherence to ethical guidelines for animal and eventual human research.
Opportunities:
Biomarker Development: The use of omics technologies can help identify biomarkers that predict which patients are most likely to respond to treatment, paving the way for personalized medicine.
Novel Formulation Strategies: Overcoming bioavailability issues through advanced drug delivery systems (e.g., nanoparticle encapsulation) represents a significant opportunity to enhance the therapeutic potential of the compound.
Successfully navigating these challenges is essential for the clinical translation of this compound.
Unexplored Derivatization Strategies and Scaffold Modifications
While the 5-piperonylidene group provides a key structural feature, the 2-thiohydantoin (B1682308) core offers multiple sites for chemical modification to fine-tune its properties. A variety of derivatization strategies have been reported for the general 5-arylidene-2-thiohydantoin scaffold, many of which remain unexplored for the specific piperonylidene variant. bibliotekanauki.pl
Potential Derivatization Strategies:
N3-Position Substitution: High-throughput methods have been developed for synthesizing N3-substituted 5-arylidene-2-thiohydantoin amides and acids, allowing for the introduction of a wide array of functional groups at this position to modulate activity and pharmacokinetic properties. nih.gov
S-Alkylation: The exocyclic sulfur atom is a nucleophilic handle that can be readily alkylated. Reaction with various monohalogenated compounds, such as ethyl iodide or methyl bromoacetate (B1195939), can introduce different groups at the 2-position, which can alter the compound's binding affinity and solubility. bibliotekanauki.pl
Modifications via Mannich-type Reactions: The N1-position can be functionalized. For instance, reactions of 5-arylidene-2-thiohydantoins with formalin and primary aromatic amines can be used to introduce new substituents. bibliotekanauki.pl
Piperonyl Ring Modification: Although this defines the parent compound, systematic modification of the piperonyl moiety itself (e.g., altering or replacing the methylenedioxy bridge) could lead to derivatives with improved potency or a different target profile.
Scaffold Hopping: The core 2-thiohydantoin ring could be replaced with other bioisosteric heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.
Exploring these and other synthetic modifications will be crucial for developing second-generation analogs of this compound with enhanced therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-piperonylidene-2-thiohydantoin, and how can researchers optimize reaction conditions for higher yields?
- Methodology : Begin with the nucleophilic addition of piperonaldehyde to 2-thiohydantoin derivatives under acidic or basic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst). Monitor reaction progress via TLC (30% EtOAc/Hexane) and characterize intermediates via H NMR and IR spectroscopy. Optimize parameters (solvent ratio, temperature, stoichiometry) using factorial design experiments to maximize yield .
Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from its structural analogs?
- Methodology : Compare H NMR chemical shifts for the piperonylidene moiety (aromatic protons at δ 6.8–7.2 ppm and methylenedioxy group at δ 5.9–6.1 ppm) with thiohydantoin’s NH and C=S stretching vibrations (IR: 1250–1350 cm). Use X-ray crystallography for unambiguous confirmation of the spirocyclic structure .
Q. What biological activity screening frameworks are suitable for preliminary evaluation of this compound?
- Methodology : Adopt the PICO framework to design assays:
- P : Target organism (e.g., cancer cell lines, bacterial strains).
- I : Compound concentration and exposure time.
- C : Positive/negative controls (e.g., phenytoin for anticonvulsant activity).
- O : Quantitative endpoints (IC, zone of inhibition).
Use MTT assays for cytotoxicity and disc diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can contradictory data on the antitumor efficacy of this compound be resolved across different in vitro models?
- Methodology : Conduct systematic meta-analysis using PRISMA guidelines. Stratify data by cell line (e.g., HeLa vs. MCF-7), assay type (apoptosis vs. proliferation), and dosing regimen. Apply statistical tools (ANOVA, Cohen’s d) to identify confounding variables (e.g., serum concentration in media) and validate findings via orthogonal assays (flow cytometry for apoptosis) .
Q. What computational strategies predict the binding affinity of this compound to kinase targets (e.g., EGFR, CDK2)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 1M17 for EGFR). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Cross-reference with experimental SAR data (e.g., substituent effects on IC) .
Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound in solution?
- Methodology : Use C NMR in deuterated solvents (DMSO-d, CDCl) to track keto-enol tautomerism. Correlate solvent parameters (Hildebrand solubility, dielectric constant) with tautomer ratios. Validate via UV-Vis spectroscopy (λ shifts in polar aprotic vs. protic solvents) .
Q. What in vivo pharmacokinetic challenges arise for this compound, and how can formulation strategies address them?
- Methodology : Assess bioavailability via rodent models (oral vs. intravenous administration). Measure plasma half-life using LC-MS/MS. Improve solubility via nanoencapsulation (PLGA nanoparticles) or co-crystallization with cyclodextrins. Monitor metabolite profiles via HPLC-TOF .
Research Design and Validation
Q. How can the FINER criteria ensure the feasibility and novelty of studies on this compound?
- Methodology : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Prioritize assays with available infrastructure (e.g., in-house LC-MS).
- Novel : Compare compound’s thiouracil-like pharmacophore to existing hydantoins .
- Ethical : Adhere to IACUC protocols for animal studies.
Peer-review hypotheses via pre-submission workshops .
Q. What statistical designs are optimal for dose-response studies of this compound in neuroinflammatory models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
